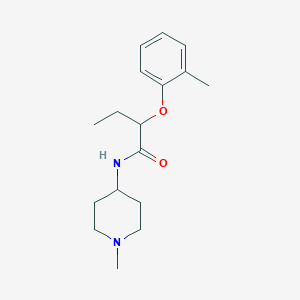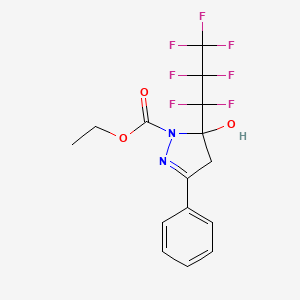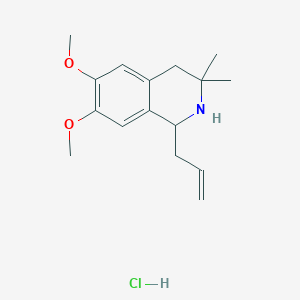![molecular formula C22H21NO4 B5129451 N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide](/img/structure/B5129451.png)
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide, also known as GW 501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but its performance-enhancing properties have attracted attention in the sports community. Despite its potential benefits, the compound is currently banned by the World Anti-Doping Agency (WADA) due to its potential health risks.
Mecanismo De Acción
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, which in turn leads to improved insulin sensitivity and reduced inflammation.
Biochemical and Physiological Effects
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide 501516 has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase fatty acid oxidation, reduce inflammation, and improve insulin sensitivity. Additionally, it has been shown to increase endurance and improve exercise performance in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide 501516 has a number of advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. Additionally, it has been shown to have a number of potential therapeutic applications. However, one limitation is that it is currently banned by WADA, which limits its use in human studies.
Direcciones Futuras
There are a number of future directions for research on N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide 501516. One area of research is the development of safer and more effective compounds that target PPARδ. Additionally, further research is needed to better understand the potential health risks associated with N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide 501516 and other SARMs. Finally, more research is needed to investigate the potential therapeutic applications of N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide 501516 in the treatment of metabolic and cardiovascular diseases.
Métodos De Síntesis
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide 501516 is synthesized through a multistep process that involves the reaction of 4-bromo-2-fluoroaniline with 2-(2-methoxyphenoxy)ethylamine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-phenoxybenzoyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide 501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fatty acid oxidation in animal models. Additionally, it has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit tumor growth in vitro.
Propiedades
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-25-20-9-5-6-10-21(20)26-16-15-23-22(24)17-11-13-19(14-12-17)27-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHFKLUCYVGONU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5129368.png)
![5-[2-(benzyloxy)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5129378.png)
![N-allyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5129387.png)
![4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol hydrochloride](/img/structure/B5129395.png)
![3-(2-fluorophenyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129406.png)




![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B5129434.png)
![N-(3-fluorophenyl)-N'-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5129436.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}nicotinamide 1-oxide](/img/structure/B5129463.png)
![N-butyl-N'-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}urea](/img/structure/B5129468.png)